

OVA-A2 Peptide (SIINFEKL): A Technical Guide for Immunological Research

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Compound of Interest

Compound Name: OVA-A2 Peptide

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The ovalbumin-derived peptide OVA-A2, commonly known by its single-letter amino acid sequence SIINFEKL, is a paramount model antigen in the field of immunology. Its well-defined characteristics, robust immunogenicity, and specific presentation by the murine MHC class I molecule H-2Kb have made it an indispensable tool for dissecting the complexities of the adaptive immune response. This technical guide provides a comprehensive overview of the **OVA-A2 peptide**, including its core properties, quantitative data, detailed experimental protocols for its application, and visual diagrams of associated immunological pathways and workflows.

Core Concepts of the OVA-A2 Model Antigen

The SIINFEKL peptide is the immunodominant epitope of chicken ovalbumin for CD8+ T cells in C57BL/6 mice.^[1] Its utility as a model antigen is rooted in its precise interaction with the H-2Kb MHC class I molecule, which then presents the peptide to the T-cell receptors (TCRs) of specific CD8+ T cells, particularly those from OT-I transgenic mice, which are engineered to express a TCR specific for this complex.^[2] This highly specific and well-characterized interaction allows for reproducible and quantifiable measurements of T-cell activation, proliferation, and effector functions, such as cytotoxicity.

Key Applications:

- T-Cell Activation and Proliferation Studies: Investigating the fundamental mechanisms of CD8+ T-cell clonal expansion.
- In Vivo Cytotoxicity Assays: Quantifying the antigen-specific killing capacity of cytotoxic T lymphocytes (CTLs) in a living organism.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Vaccine Efficacy and Adjuvant Testing: Serving as a model antigen to evaluate the potency of vaccine formulations and delivery systems.
- Cancer Immunotherapy Models: Used in preclinical tumor models (e.g., B16-OVA melanoma) to assess the efficacy of checkpoint inhibitors and other immunotherapies.
- Immunological Tolerance Research: Studying the mechanisms that prevent self-reactive T cells from causing autoimmune damage.

Quantitative Data

The following table summarizes key quantitative parameters associated with the **OVA-A2 peptide**, providing essential reference points for experimental design.

Parameter	Value / Description	Source(s)
Amino Acid Sequence	SIINFEKL (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu)	
MHC Restriction	Murine H-2Kb	
Binding Affinity (KD) to H-2Kb	Algorithms suggest binding affinity is typically <500 nM for significant interaction.	
Optimal Peptide Pulsing Concentration	1 µg/mL for in vitro T-cell stimulation and target cell preparation.	
Cell Density for Proliferation Assays	1 x 10 ⁶ cells/mL is often optimal for TCR-mediated activation.	

Key Experimental Protocols

Detailed methodologies for cornerstone experiments utilizing the **OVA-A2 peptide** are provided below.

In Vitro T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of OVA-specific CD8⁺ T cells by tracking the dilution of the fluorescent dye CFSE.

Materials:

- Splenocytes from OT-I transgenic mice (or OVA-immunized C57BL/6 mice).
- SIINFEKL peptide.
- Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin).
- CFSE (Carboxyfluorescein succinimidyl ester) dye.
- Antigen-presenting cells (APCs), such as irradiated splenocytes from a non-transgenic C57BL/6 mouse.
- 96-well U-bottom plate.
- Flow cytometer.

Methodology:

- Cell Preparation: Isolate splenocytes from an OT-I mouse and prepare a single-cell suspension.
- CFSE Labeling: Resuspend OT-I cells in PBS and add CFSE to a final concentration of 1-5 μ M. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of cold complete RPMI-1640. Wash the cells twice with medium.
- Co-culture Setup: Seed 2×10^5 CFSE-labeled OT-I cells per well in a 96-well plate.

- **Antigen Stimulation:** Add APCs (e.g., 4×10^5 irradiated splenocytes) and the SIINFEKL peptide at various concentrations (e.g., a titration from 0.01 to 1 $\mu\text{g/mL}$). Include a no-peptide control.
- **Incubation:** Culture the cells for 72 hours at 37°C in a 5% CO₂ incubator.
- **Flow Cytometry:** Harvest the cells and stain with fluorescently-labeled antibodies against surface markers like CD8 and a viability dye. Analyze by flow cytometry. Proliferation is measured by the serial halving of CFSE fluorescence intensity in the live CD8⁺ T-cell population.

IFN- γ ELISpot Assay

This highly sensitive assay quantifies the frequency of antigen-specific, IFN- γ -secreting T cells.

Materials:

- PVDF-membrane 96-well ELISpot plate.
- Anti-mouse IFN- γ capture antibody.
- Splenocytes from OVA-immunized mice.
- SIINFEKL peptide.
- Biotinylated anti-mouse IFN- γ detection antibody.
- Streptavidin-HRP (or other enzyme conjugate).
- Substrate solution (e.g., AEC or BCIP/NBT).
- ELISpot reader.

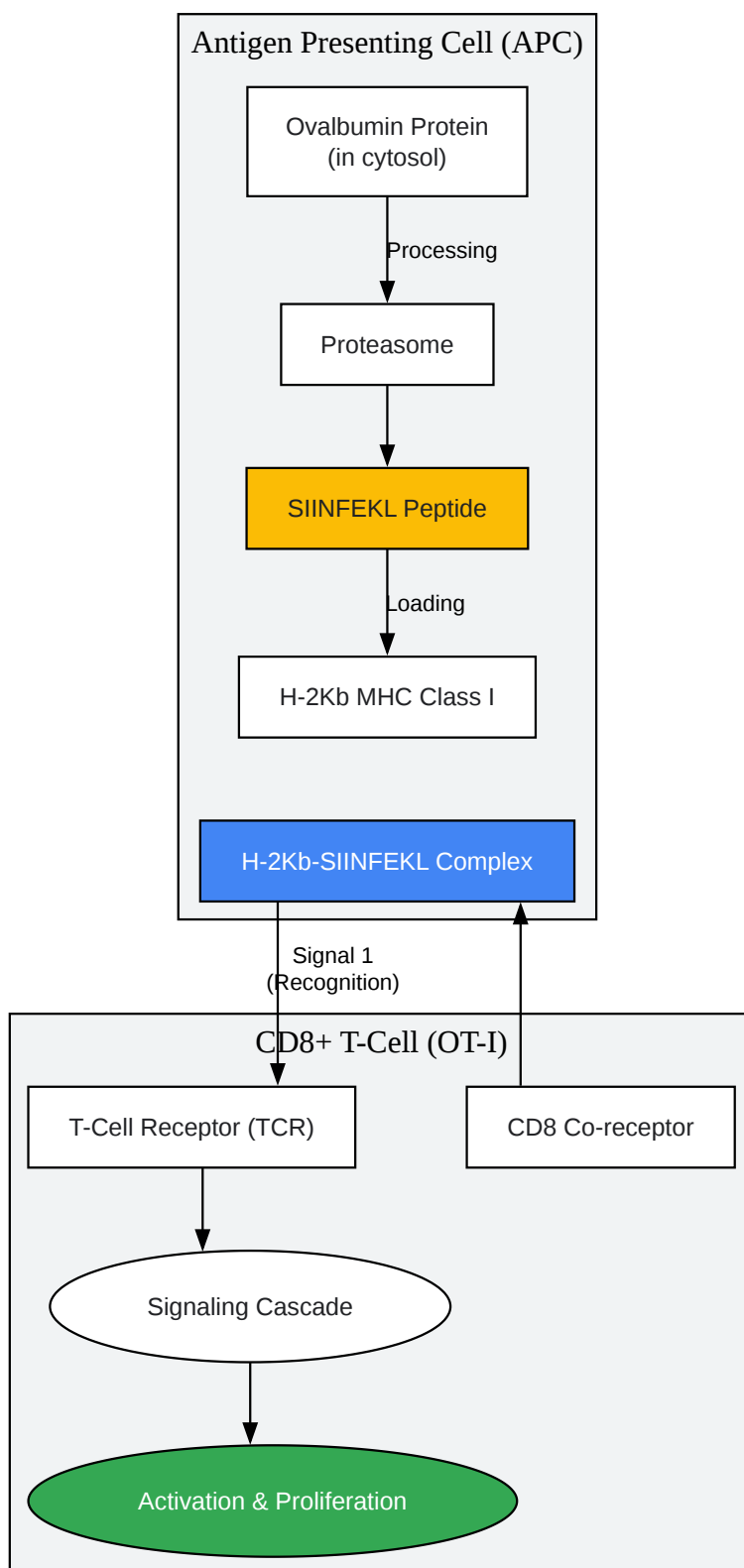
Methodology:

- **Plate Coating:** The day before the assay, pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and coat each well with the anti-IFN- γ capture antibody. Incubate overnight at 4°C.

- **Plate Preparation:** On the day of the assay, wash the plate to remove unbound antibody and block with complete RPMI-1640 for at least 1 hour at 37°C.
- **Cell Plating:** Prepare a single-cell suspension of splenocytes from immunized mice. Add 2-5 x 10⁵ cells per well.
- **Stimulation:** Add SIINFEKL peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
- **Incubation:** Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Do not disturb the plate.
- **Detection:** Discard cells and wash the plate with PBS-Tween. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
- **Development:** Wash the plate and add Streptavidin-HRP. Incubate for 1 hour. Wash again and add the substrate solution. Monitor for spot development (5-60 minutes). Stop the reaction by washing with distilled water.
- **Analysis:** Allow the plate to dry completely. Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

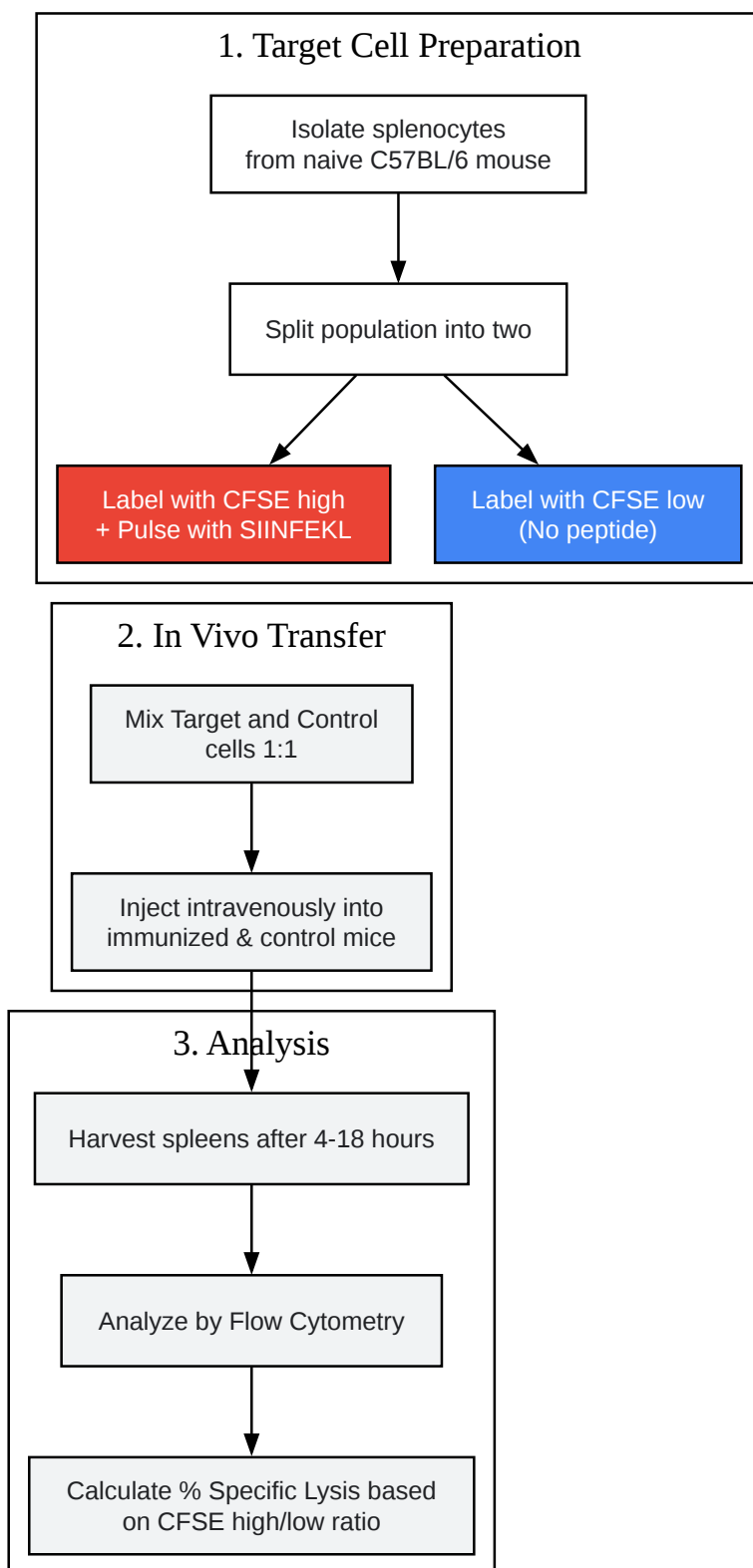
Visualizing Key Processes

The following diagrams illustrate the central signaling pathway and a common experimental workflow involving the **OVA-A2 peptide**.



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Caption: Antigen processing and presentation of SIINFEKL leading to CD8+ T-cell activation.



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Caption: Standard workflow for an in vivo cytotoxicity assay using SIINFEKL peptide.

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